molecular formula C11H14N2O B8809570 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]

5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]

Cat. No.: B8809570
M. Wt: 190.24 g/mol
InChI Key: BVROHWVEAHLAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine]

InChI

InChI=1S/C11H14N2O/c1-2-9-8-14-11(10(9)13-5-1)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2

InChI Key

BVROHWVEAHLAOW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.39 g (1.4 mmol) 1′-benzyl-5H-spiro[furo[3,4-b]pyridine-7,4′-piperidine] in 14 ml ethanol was purged with argon prior to adding 0.15 g (10 mol %) palladium on activated charcoal. The flask was evacuated, refilled with hydrogen gas and stirred at room temperature under an atmosphere of hydrogen for 16 h. The catalyst was filtered off and washed with ethanol. The filtrate was concentrated to dryness to give the title compound (0.24 g, 91%) as an amorphous solid.
Name
1′-benzyl-5H-spiro[furo[3,4-b]pyridine-7,4′-piperidine]
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Yield
91%

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